Hydrolysis Kinetics: 6.8-Fold Higher REH Activity Relative to All-trans-Retinyl Palmitate
In a direct comparative study using pig liver homogenates as a source of retinyl ester hydrolase (REH), the 9,13-cis isomer demonstrated a relative hydrolytic activity of 6.8 ± 0.5, which was substantially higher than the activity observed for 13-cis-retinyl palmitate (5.7 ± 0.5), 9-cis-retinyl palmitate (2.4 ± 0.1), and all-trans-retinyl palmitate (1.0) [1]. This indicates that the di-cis configuration significantly enhances the substrate's recognition by certain hepatic hydrolases.
| Evidence Dimension | Relative Retinyl Ester Hydrolase Activity |
|---|---|
| Target Compound Data | 6.8 ± 0.5 (relative to all-trans) |
| Comparator Or Baseline | All-trans-retinyl palmitate = 1.0; 9-cis-retinyl palmitate = 2.4 ± 0.1; 13-cis-retinyl palmitate = 5.7 ± 0.5 |
| Quantified Difference | 6.8-fold higher than all-trans; 2.8-fold higher than 9-cis; 1.2-fold higher than 13-cis |
| Conditions | Pig liver homogenate (n=4); assay measured release of free retinol; SE = standard error [1] |
Why This Matters
For researchers investigating retinoid esterase specificity or modeling hepatic vitamin A release, the 9,13-di-cis isomer serves as a superior, high-turnover substrate compared to the standard all-trans control.
- [1] Cooper DA, Olson JA. Hydrolysis of cis and trans isomers of retinyl palmitate by retinyl ester hydrolase of pig liver. Arch Biochem Biophys. 1988 Feb 1;260(2):705-11. doi: 10.1016/0003-9861(88)90499-7. PMID: 3341762. View Source
